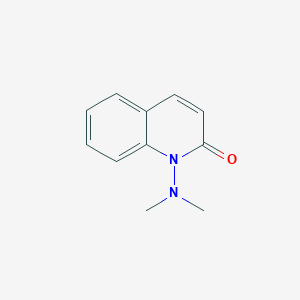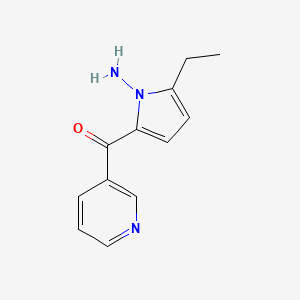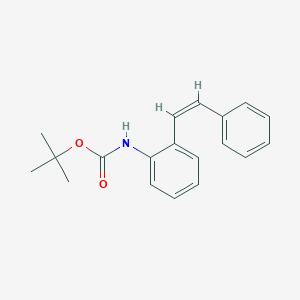
tert-Butyl (Z)-(2-styrylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (Z)-(2-styrylphenyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a styryl group, and a phenyl group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (Z)-(2-styrylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with a styryl-substituted phenyl halide under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation ensures high throughput and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (Z)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted carbamates or ureas.
Applications De Recherche Scientifique
tert-Butyl (Z)-(2-styrylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates.
Medicine: Investigated for its potential use in drug development as a prodrug or a protecting group for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (Z)-(2-styrylphenyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The compound can be deprotected under acidic conditions, releasing the free amine and tert-butyl cation . This property is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group applications.
tert-Butyl (Z)-(2-phenylethyl)carbamate: Another carbamate with a different substituent on the phenyl ring.
tert-Butyl (Z)-(2-vinylphenyl)carbamate: A related compound with a vinyl group instead of a styryl group.
Uniqueness
tert-Butyl (Z)-(2-styrylphenyl)carbamate is unique due to the presence of the styryl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions requiring selective protection and deprotection of amines, as well as in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C19H21NO2 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(Z)-2-phenylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C19H21NO2/c1-19(2,3)22-18(21)20-17-12-8-7-11-16(17)14-13-15-9-5-4-6-10-15/h4-14H,1-3H3,(H,20,21)/b14-13- |
Clé InChI |
RQMLVXXQKRBKFA-YPKPFQOOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C\C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


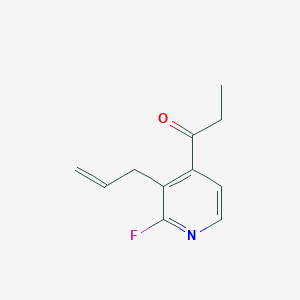
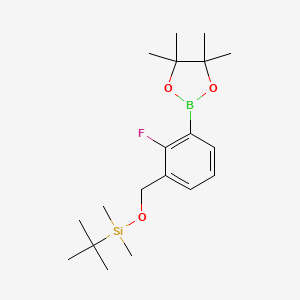
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
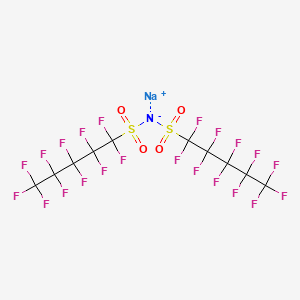
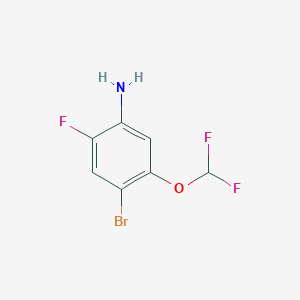

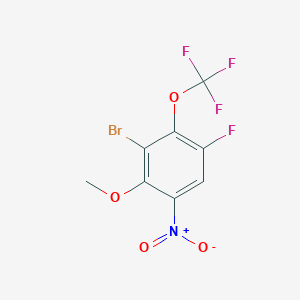
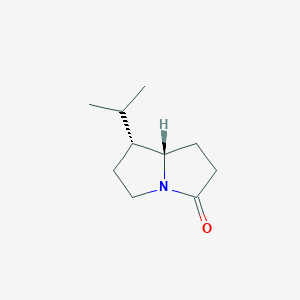
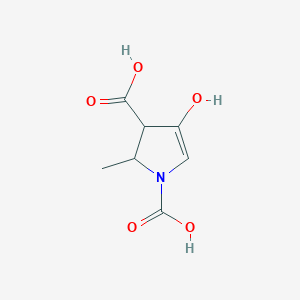
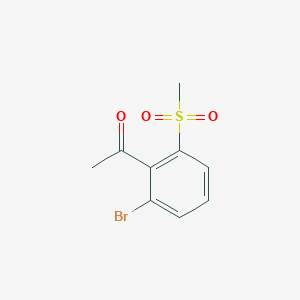
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12853556.png)
